1-(4-Nitrophenyl)cyclopropanecarbonitrile 1-(4-Nitrophenyl)cyclopropanecarbonitrile
Brand Name: Vulcanchem
CAS No.: 408328-42-7
VCID: VC2197588
InChI: InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2
SMILES: C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C10H8N2O2
Molecular Weight: 188.18 g/mol

1-(4-Nitrophenyl)cyclopropanecarbonitrile

CAS No.: 408328-42-7

Cat. No.: VC2197588

Molecular Formula: C10H8N2O2

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Nitrophenyl)cyclopropanecarbonitrile - 408328-42-7

Specification

CAS No. 408328-42-7
Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
IUPAC Name 1-(4-nitrophenyl)cyclopropane-1-carbonitrile
Standard InChI InChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2
Standard InChI Key YUHRZXOPOFLZEV-UHFFFAOYSA-N
SMILES C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES C1CC1(C#N)C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structure

Basic Identification

1-(4-Nitrophenyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring two key functional groups: a para-nitrophenyl substituent and a nitrile (cyano) group. The compound is identified by several standard chemical identifiers:

ParameterInformation
IUPAC Name1-(4-nitrophenyl)cyclopropane-1-carbonitrile
CAS Registry Number408328-42-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
MDL NumberMFCD07374412

The molecular structure consists of a cyclopropane ring with a nitrile group and a 4-nitrophenyl group both attached to the same carbon atom of the cyclopropane . This creates a quaternary carbon center that contributes to the compound's unique spatial arrangement and reactivity profile.

Structural Representations

The compound can be represented through various chemical notation systems:

Notation TypeRepresentation
Canonical SMILESC1CC1(C#N)C2=CC=C(C=C2)N+[O-]
InChIInChI=1S/C10H8N2O2/c11-7-10(5-6-10)8-1-3-9(4-2-8)12(13)14/h1-4H,5-6H2
InChI KeyYUHRZXOPOFLZEV-UHFFFAOYSA-N

These notations precisely encode the structural arrangement, enabling computational analysis and database searching . The SMILES notation specifically indicates the cyclopropane ring (C1CC1), the nitrile group (C#N), and the nitrophenyl moiety with its characteristic nitro group in the para position.

Physical and Chemical Properties

Physicochemical Characteristics

1-(4-Nitrophenyl)cyclopropanecarbonitrile possesses several notable physical and chemical properties that define its behavior under various conditions:

PropertyValue
Physical StateSolid at room temperature
ColorNot specified in available data
Melting Point156-158°C
Boiling Point370.0±35.0°C (Predicted)
Density1.31±0.1 g/cm³ (Predicted)
LogP2.67318

The relatively high melting point suggests significant intermolecular forces, likely due to the presence of the polar nitro and nitrile groups . The LogP value of 2.67318 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . This characteristic potentially influences the compound's behavior in biological systems and its solubility profile.

Structural Features and Bonding

The compound contains several interesting structural elements that contribute to its chemical behavior:

  • The cyclopropane ring creates significant ring strain due to its forced 60° bond angles, deviating substantially from the ideal 109.5° tetrahedral angle for sp³-hybridized carbons.

  • The quaternary carbon at the junction of the cyclopropane ring, nitrile group, and phenyl substituent likely exhibits specific conformational preferences influenced by electronic and steric factors.

  • The para-nitro group on the phenyl ring introduces electron-withdrawing effects that influence the electronic distribution throughout the molecule, potentially affecting reactivity patterns .

The combination of these structural features creates a unique electronic environment that may explain the compound's utility in research applications.

Synthesis and Preparation

ReagentsConditionsProduct
2-(4-nitrophenyl)acetonitrile + 1,2-dibromoethaneNaH, DMSO, RT, 16h1-(4-Nitrophenyl)cyclopropanecarbonitrile

This synthetic pathway likely proceeds through the following mechanism:

  • Deprotonation of the acidic α-hydrogen of 2-(4-nitrophenyl)acetonitrile by sodium hydride

  • Nucleophilic attack of the resulting carbanion on 1,2-dibromoethane

  • Intramolecular cyclization to form the cyclopropane ring

  • Elimination of the second bromine to complete the ring formation

Purification Methods

Based on information about the related meta-isomer, purification likely involves:

  • Quenching the reaction mixture with aqueous sodium sulfate solution

  • Dilution with ethyl acetate

  • Washing with saturated sodium bicarbonate solution followed by brine

  • Drying over anhydrous sodium sulfate

  • Filtration and concentration under reduced pressure

  • Final purification by column chromatography

These steps would yield the desired 1-(4-Nitrophenyl)cyclopropanecarbonitrile with acceptable purity for research applications.

Hazard TypeClassification
Signal WordWarning
PictogramExclamation Mark (GHS07)
GHS Hazard StatementsH302, H315, H319, H332, H335
Precautionary StatementsP261, P280, P305+P351+P338

These classifications indicate that the compound presents moderate health hazards, particularly related to acute toxicity (oral and inhalation routes), skin and eye irritation, and potential respiratory tract irritation .

ParameterRequirement
Temperature2-8°C (refrigerated)
ContainerTightly sealed to prevent moisture absorption
EnvironmentDry, well-ventilated area away from incompatible materials

Proper storage is essential to maintain the compound's integrity and prevent degradation over time .

Structural Comparisons and Related Compounds

Comparison with Meta-Substituted Analog

The para-nitro substitution in 1-(4-Nitrophenyl)cyclopropanecarbonitrile distinguishes it from the meta-substituted analog, 1-(3-Nitro-phenyl)-cyclopropanecarbonitrile (CAS: 124276-69-3). This positional isomerism leads to differences in:

These differences stem from the resonance effects of the nitro group, which can delocalize electron density differently depending on its position relative to the cyclopropane attachment point .

Cyclopropane Ring Characteristics

The cyclopropane ring in 1-(4-Nitrophenyl)cyclopropanecarbonitrile likely exhibits bond asymmetry, as observed in other substituted cyclopropanes. Studies on related compounds have shown that both carboxyl and phenyl substituents can affect the cyclopropane bond lengths:

These effects arise from the interaction between the π systems of the substituents and the cyclopropane ring orbitals, particularly the occupied 3e' orbital of cyclopropane .

Related Nitrile-Containing Compounds

Several related compounds share structural similarities with 1-(4-Nitrophenyl)cyclopropanecarbonitrile:

CompoundStructural Relationship
2-(4-nitrophenyl)acetonitrilePrecursor lacking the cyclopropane ring
4-(4-Oxocyclohexyl)benzonitrileContains a benzonitrile moiety with a different ring system
1-(4-bromophenyl)-N-(prop-2-en-1-yl)cyclopropane-1-carboxamideContains a cyclopropane ring with different substituents

These structural relationships provide context for understanding the unique properties of 1-(4-Nitrophenyl)cyclopropanecarbonitrile within the broader landscape of organic nitrile compounds .

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